molecular formula C19H17ClN2O2S B2430289 N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide CAS No. 301176-12-5

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide

Cat. No.: B2430289
CAS No.: 301176-12-5
M. Wt: 372.87
InChI Key: XMBGLFOJKOCRAD-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methylphenoxyacetyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated thiazole rings.

    Substitution: Derivatives with substituted benzyl groups.

Scientific Research Applications

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide

Uniqueness

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGLFOJKOCRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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